2-(5-Amino-1H-imidazol-1-yl)ethanol
Description
2-(5-Amino-1H-imidazol-1-yl)ethanol (CAS: 119911-81-8) is a heterocyclic compound featuring an imidazole ring substituted with an amino group at position 5 and an ethanol moiety at position 1. Its molecular formula is C₅H₉N₃O, with a molecular weight of 127.14 g/mol. This compound is also known as β-hydroxyhistamine due to its structural resemblance to histamine, with an additional hydroxyl group on the side chain . It has been explored in medicinal chemistry for its role in enzyme inhibition and receptor modulation, though specific pharmacological applications remain under investigation.
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(5-aminoimidazol-1-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c6-5-3-7-4-8(5)1-2-9/h3-4,9H,1-2,6H2 |
InChI Key |
CCPNKFGMOKCREL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-imidazol-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of glyoxal with ammonia and formaldehyde to form the imidazole ring, followed by substitution reactions to introduce the amino and ethanol groups . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of 2-(5-Amino-1H-imidazol-1-yl)ethanol may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts such as nickel or copper may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield acetaldehyde or acetic acid, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(5-Amino-1H-imidazol-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The amino group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The ethanol moiety can influence the compound’s solubility and distribution within biological systems .
Comparison with Similar Compounds
Structural Analogues
2-(5-Amino-2-benzyl-1H-benzo[d]imidazol-1-yl)ethanol
- Molecular Formula : C₁₆H₁₇N₃O
- Key Features : Incorporates a benzyl group at position 2 and a benzoimidazole core (a fused benzene-imidazole ring system).
- The benzoimidazole core also extends conjugation, which may affect electronic properties and binding affinity in biological systems .
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol
- Molecular Formula : C₆H₉N₃O₃
- Key Features : Contains a nitro group at position 5 and a methyl group at position 2.
- Comparison: The nitro group confers electron-withdrawing effects, reducing basicity compared to the amino group in the target compound. This derivative is a known intermediate in the synthesis of metronidazole, a clinically used antimicrobial agent .
5-Methyl-2-phenyl-1H-imidazole-4-methanol
- Molecular Formula : C₁₁H₁₂N₂O
- Key Features : Substituted with a phenyl group at position 2 and a methyl group at position 4.
- This compound has applications in material science due to its rigid structure .
Physicochemical Properties
Note: The target compound’s smaller size and polar groups favor aqueous solubility, whereas benzyl or phenyl substitutions improve lipid solubility .
Biological Activity
2-(5-Amino-1H-imidazol-1-yl)ethanol is a compound characterized by an imidazole ring with an amino group and an ethanol moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated its potential in various therapeutic applications, including antimicrobial and anticancer properties.
The molecular formula of 2-(5-Amino-1H-imidazol-1-yl)ethanol is with a molecular weight of 127.14 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C5H9N3O |
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 2-(5-aminoimidazol-1-yl)ethanol |
| InChI Key | CCPNKFGMOKCREL-UHFFFAOYSA-N |
The biological activity of 2-(5-Amino-1H-imidazol-1-yl)ethanol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring allows for binding interactions, while the amino group can participate in hydrogen bonding, enhancing binding affinity. The ethanol component influences solubility and distribution within biological systems, which is critical for its therapeutic efficacy.
Antimicrobial Properties
Research indicates that 2-(5-Amino-1H-imidazol-1-yl)ethanol exhibits significant antimicrobial activity. In a study examining various imidazole derivatives, this compound was noted for its effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
Anticancer Activity
In vitro studies have demonstrated that 2-(5-Amino-1H-imidazol-1-yl)ethanol possesses anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of 2-(5-Amino-1H-imidazol-1-yl)ethanol against standard antibiotics. The results indicated that this compound exhibited comparable or superior activity against certain Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option .
Investigation of Anticancer Effects
In another study, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with 2-(5-Amino-1H-imidazol-1-yl)ethanol led to a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
The biological activities of 2-(5-Amino-1H-imidazol-1-yl)ethanol can be contrasted with other imidazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-(5-Amino-1H-imidazol-1-yl)ethanol | High | Moderate |
| 2-(5-Nitro-1H-imidazol-1-yl)ethanol | Moderate | Low |
| 2-(1H-Imidazol-1-yl)ethanol | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
